6'-Methyl-Thiamin Diphosphate
CAS No.:
Cat. No.: VC14479546
Molecular Formula: C13H20N4O7P2S
Molecular Weight: 438.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4O7P2S |
|---|---|
| Molecular Weight | 438.34 g/mol |
| IUPAC Name | [2-[3-[(4-amino-2,6-dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C13H20N4O7P2S/c1-8-11(13(14)16-10(3)15-8)6-17-7-27-12(9(17)2)4-5-23-26(21,22)24-25(18,19)20/h7H,4-6H2,1-3H3,(H4-,14,15,16,18,19,20,21,22) |
| Standard InChI Key | XTYXJYCWAJSHCY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NC(=N1)C)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-] |
Introduction
Chemical Identification and Structural Features
Structural Characteristics
The molecule consists of two heterocyclic rings:
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Pyrimidine Ring: A 4-amino-2,6-dimethylpyrimidine moiety.
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Thiazole Ring: A 4-methylthiazolium group linked to the pyrimidine via a methylene bridge.
The diphosphate group is esterified to the hydroxymethyl side chain of the thiazole ring . Key structural features include:
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Methyl Substitution: A methyl group at the 6'-position of the pyrimidine ring, which distinguishes it from unmodified thiamine diphosphate.
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Diphosphate Group: Enhances binding to enzyme active sites, analogous to native thiamine diphosphate .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| P–O Bond Lengths | 1.594–1.604 Å | |
| P–N Bond Lengths | 1.566–1.617 Å | |
| Torsion Angles (C–C) | -41.5° to -44.4° | |
| LogP (Predicted) | -6.7 |
Synthesis and Physicochemical Properties
Table 2: Predicted ADMET Properties
| Property | Value | Source |
|---|---|---|
| AMES Toxicity | Non-mutagenic (0.6061) | |
| Carcinogenicity | Non-carcinogenic (0.8993) | |
| hERG Inhibition | Weak inhibitor (0.8688) | |
| Bioavailability | High (Rule of Five: Yes) |
Biochemical and Pharmacological Profile
Mechanism of Action
As a thiamine analog, 6'-Methyl-Thiamin Diphosphate likely serves as a coenzyme for enzymes requiring thiamine diphosphate (ThDP), such as:
-
Transketolase: Involved in the pentose phosphate pathway.
-
Pyruvate Dehydrogenase: Critical for glycolysis and acetyl-CoA production .
The methyl group may alter substrate specificity or binding affinity compared to native ThDP.
Pharmacodynamics
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